molecular formula C18H17ClN2O2S B299958 4-[(4-Butoxybenzoyl)amino]-3-chlorophenyl thiocyanate

4-[(4-Butoxybenzoyl)amino]-3-chlorophenyl thiocyanate

Cat. No. B299958
M. Wt: 360.9 g/mol
InChI Key: YVCNRVONZDFIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Butoxybenzoyl)amino]-3-chlorophenyl thiocyanate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiocyanate derivative of 4-aminophenyl ether and is commonly referred to as BCTC. BCTC has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in various research applications.

Mechanism of Action

BCTC acts as a competitive antagonist of the TRPV1 receptor, binding to the receptor and preventing its activation by various stimuli. This leads to a reduction in the sensation of pain and heat, as well as potential therapeutic effects in other conditions.
Biochemical and Physiological Effects:
BCTC has been shown to have a range of effects on various physiological systems. It has been shown to reduce pain and inflammation in animal models, as well as to have potential therapeutic effects in conditions such as migraines and cardiovascular disease. BCTC has also been shown to have effects on the gastrointestinal system, and has been studied for its potential use in the treatment of conditions such as irritable bowel syndrome.

Advantages and Limitations for Lab Experiments

One advantage of BCTC is its specificity for the TRPV1 receptor, which allows for targeted manipulation of this system in laboratory experiments. However, BCTC is also known to have off-target effects on other receptors, which can complicate interpretation of results. Additionally, BCTC has limited solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on BCTC. One area of interest is the development of more specific TRPV1 antagonists, which could have improved therapeutic potential and fewer off-target effects. Additionally, further research is needed to fully understand the potential therapeutic effects of BCTC in various conditions, as well as its effects on other physiological systems. Finally, the development of more efficient synthesis methods for BCTC could make it more accessible for use in laboratory experiments.

Synthesis Methods

The synthesis of BCTC involves several steps, starting with the reaction of 4-aminophenol with 4-butoxybenzoyl chloride to form 4-[(4-butoxybenzoyl)amino]phenol. This compound is then reacted with thionyl chloride to form 4-[(4-butoxybenzoyl)amino]-3-chlorophenol, which is then converted to BCTC through reaction with ammonium thiocyanate.

Scientific Research Applications

BCTC has been studied for its potential use as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. TRPV1 is a receptor that is involved in the sensation of pain and heat, and blocking this receptor has been shown to have therapeutic potential in various pain-related conditions. BCTC has also been studied for its potential use in the treatment of migraines, as well as its effects on the cardiovascular system.

properties

Product Name

4-[(4-Butoxybenzoyl)amino]-3-chlorophenyl thiocyanate

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

[4-[(4-butoxybenzoyl)amino]-3-chlorophenyl] thiocyanate

InChI

InChI=1S/C18H17ClN2O2S/c1-2-3-10-23-14-6-4-13(5-7-14)18(22)21-17-9-8-15(24-12-20)11-16(17)19/h4-9,11H,2-3,10H2,1H3,(H,21,22)

InChI Key

YVCNRVONZDFIKX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)SC#N)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)SC#N)Cl

Origin of Product

United States

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